molecular formula C24H22N2O2S2 B14250136 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine CAS No. 365430-01-9

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine

Cat. No.: B14250136
CAS No.: 365430-01-9
M. Wt: 434.6 g/mol
InChI Key: YUIFFYRSRSQHEL-UHFFFAOYSA-N
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Description

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include thionyl chloride, methanesulfonyl chloride, and various catalysts to facilitate the formation of the thiazole and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
  • 3,5-Dimethylphenyl isocyanate
  • 3,4-Dimethylphenylmagnesium bromide

Uniqueness

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine is unique due to its combination of a thiazole ring and a pyridine ring, along with the specific substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

365430-01-9

Molecular Formula

C24H22N2O2S2

Molecular Weight

434.6 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-5-(2-methylpyridin-4-yl)-2-(4-methylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C24H22N2O2S2/c1-15-11-16(2)13-20(12-15)22-23(19-9-10-25-17(3)14-19)29-24(26-22)18-5-7-21(8-6-18)30(4,27)28/h5-14H,1-4H3

InChI Key

YUIFFYRSRSQHEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)C)C

Origin of Product

United States

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